molecular formula C13H7F4NO2 B1391097 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid CAS No. 1214366-04-7

5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid

Cat. No.: B1391097
CAS No.: 1214366-04-7
M. Wt: 285.19 g/mol
InChI Key: MCGPNSJXSQSVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid (3F-FPPA) is an organic compound with a wide range of applications in the scientific research field. It is considered to be a useful synthetic intermediate for the preparation of various other compounds, including pharmaceuticals. 3F-FPPA is also known by the common name of 2,3-difluoro-5-trifluoromethylpyridine-3-carboxylic acid. It is a member of the class of heterocyclic compounds known as picolines. This compound has been studied extensively for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid has been used extensively in the scientific research field to synthesize a variety of compounds. It has been used as an intermediate for the synthesis of several pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. It has also been used for the preparation of various polymers and catalysts, as well as for the synthesis of various organic compounds. Additionally, this compound has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). Inhibition of these enzymes leads to the inhibition of the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in both in vitro and in vivo studies. In vitro studies have shown that this compound has anti-inflammatory, anti-oxidant, and anti-cancer effects. In vivo studies have demonstrated that this compound has anti-inflammatory, anti-oxidant, and anti-cancer effects in animal models. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid in lab experiments include its low cost, its ability to be synthesized in a variety of ways, and its wide range of applications in the scientific research field. Additionally, this compound is a relatively stable compound and is not easily degraded. The main limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

The potential future directions for 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. Additionally, further research into the synthesis of this compound and its derivatives, as well as its potential applications in the synthesis of other compounds, is needed. Finally, further studies into the safety and toxicity of this compound are needed, as well as studies into its potential therapeutic applications.

Properties

IUPAC Name

5-(3-fluorophenyl)-3-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-9-3-1-2-7(4-9)8-5-10(13(15,16)17)11(12(19)20)18-6-8/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGPNSJXSQSVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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